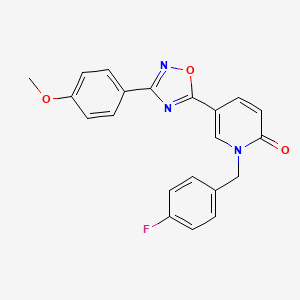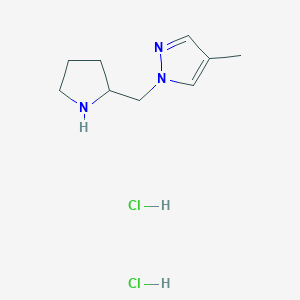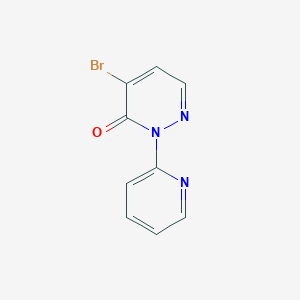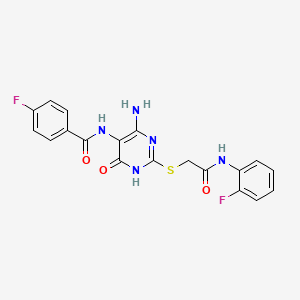
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a pyrimidine ring, and a benzamide group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring and a benzamide group suggests that the compound could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Anticancer Agents
The presence of fluorine atoms in the aromatic ring of this compound makes it an interesting candidate for cancer research. Fluorinated compounds often exhibit altered pharmacokinetics and improved bioavailability. Researchers are investigating its potential as an anticancer agent by targeting specific pathways or receptors involved in tumor growth and metastasis .
Proteolysis Targeting Chimeras (PROTACs)
The compound’s complex structure suggests that it could be used in developing PROTACs. These molecules recruit cellular machinery to degrade specific proteins of interest (POIs). By linking the compound to a protein-binding moiety, researchers may create a targeted protein degradation strategy for disease-related proteins .
Neurological Disorders
Given its unique structure, this compound might have implications in treating neurological disorders. Researchers could explore its interactions with neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases. The fluorine substitution could enhance its blood-brain barrier penetration .
Imaging Agents
Fluorine-18 (^18F) is a positron-emitting radionuclide used in PET imaging. Incorporating ^18F into the compound could yield a potential imaging agent. PET scans with ^18F-labeled compounds allow non-invasive visualization of biological processes, aiding in disease diagnosis and monitoring .
Organophosphorus Poisoning Treatment
The compound’s structure resembles that of pyridine aldoximes, which have been investigated for treating organophosphorus nerve-agent poisoning. Further studies could explore its efficacy and safety in this context .
Agrochemicals and Pharmaceuticals
Fluorine-containing compounds often exhibit improved properties in agrochemicals and pharmaceuticals. Researchers might explore modifications of this compound to enhance its biological activity, stability, and environmental impact .
Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Read more Molbank. (2022). N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Read more
作用機序
Target of Action
Compounds with similar structures are often designed to target specific proteins or enzymes in the body. For example, the compound might be designed to bind to a specific receptor or enzyme, thereby modulating its activity .
Mode of Action
Once the compound binds to its target, it can either inhibit or enhance the activity of the target. This can lead to changes in the biochemical processes that the target is involved in .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with the target can lead to changes in the metabolic products of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can greatly affect its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific biochemical changes it induces. This can range from changes in cell function to changes in the symptoms of a disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect how well the compound works .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFGMXKPRLOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2697974.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2697975.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)

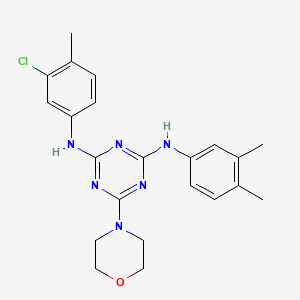
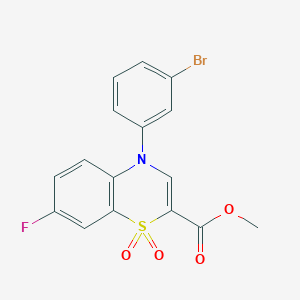
![(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid](/img/structure/B2697983.png)
